The Chemical Architecture of Cupreidine: A Technical Guide for Scientific Professionals
The Chemical Architecture of Cupreidine: A Technical Guide for Scientific Professionals
Introduction
Cupreidine is a cinchona alkaloid, a class of natural products renowned for their significant biological activities and their utility in stereoselective synthesis. As a key member of this family, Cupreidine has garnered attention for its role as a bifunctional organocatalyst. This technical guide provides an in-depth exploration of the chemical structure of Cupreidine, its physicochemical properties, and its stereochemical relationship to other notable cinchona alkaloids. This document is intended for researchers, scientists, and professionals in the field of drug development and asymmetric catalysis.
Core Chemical Structure and Nomenclature
Cupreidine is structurally characterized by a quinoline (B57606) moiety linked to a quinuclidine (B89598) bicyclic system via a hydroxymethyl bridge. It is systematically named 4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol according to IUPAC nomenclature.[1] The molecule is also known by several synonyms, including O-Demethylquinidine, Desmethylquinidine, and 6'-Hydroxycinchonine.[1][2][3]
The fundamental framework of Cupreidine consists of two main heterocyclic systems:
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Quinoline Ring: A bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring. In Cupreidine, a hydroxyl group is substituted at the 6'-position of this ring system.
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Quinuclidine Ring System: A bicyclic non-aromatic amine, specifically an azabicyclo[2.2.2]octane. This part of the molecule contains a vinyl group.
The connection between these two systems is a stereochemically critical hydroxymethyl bridge.
Physicochemical and Spectroscopic Data
The molecular and physical properties of Cupreidine are summarized in the table below. These properties are essential for its handling, characterization, and application in various chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [1] |
| Molecular Weight | 310.4 g/mol | [1] |
| CAS Number | 70877-75-7 | [1] |
| Appearance | Beige to pale yellow powder | [2] |
| Melting Point | 184-190 °C | [2] |
| Solubility | Soluble in DMSO, ethanol, and methanol | [2] |
| Monoisotopic Mass | 310.168127949 Da | [1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural confirmation and stereochemical assignment of Cupreidine rely heavily on NMR spectroscopy.[2] A full analysis would typically involve:
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¹H NMR: To identify the number and environment of protons in the molecule, including the characteristic signals for the aromatic protons of the quinoline ring, the vinyl protons, and the protons of the quinuclidine skeleton.
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¹³C NMR: To determine the number of unique carbon atoms and their hybridization state.
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2D NMR Techniques (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to unambiguously assign the signals to specific atoms within the complex bicyclic structure.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of Cupreidine. High-resolution mass spectrometry (HRMS) provides the exact mass, which corroborates the molecular formula.[1] Tandem mass spectrometry (MS/MS) with techniques like Electrospray Ionization (ESI) would be employed to study the fragmentation patterns, which are characteristic of the quinoline and quinuclidine ring systems and can help in the structural identification of related compounds.
Stereochemistry: The Diastereomeric Relationship with Cinchona Alkaloids
A critical aspect of Cupreidine's chemical identity is its stereochemistry. It is a diastereomer of other Cinchona alkaloids, and its specific spatial arrangement of atoms is responsible for its efficacy as a stereoselective catalyst. Cupreidine is the (9S)-isomer and is the demethylated derivative of quinidine (B1679956).[1] It is considered a "pseudoenantiomer" of cupreine, which is the demethylated derivative of quinine.
The stereochemical relationships between Cupreidine and its related alkaloids are pivotal for their application in asymmetric synthesis, where the choice of catalyst determines the chirality of the product.
Experimental Protocols: General Methodologies
While specific, detailed experimental protocols are proprietary or published within specific research articles, this section outlines the general methodology for the synthesis of Cupreidine and its application in a representative catalytic reaction.
Synthesis of Cupreidine via O-Demethylation of Quinidine
Cupreidine is typically synthesized by the O-demethylation of the more abundant quinidine.
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Reaction Principle: The methyl ether at the 6'-position of the quinoline ring of quinidine is cleaved to yield the corresponding phenol (B47542) (Cupreidine).
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General Procedure:
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Quinidine is dissolved in a suitable solvent, often a strong acid like hydrobromic acid or a Lewis acid in the presence of a nucleophile.
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The reaction mixture is heated to reflux for a specified period, typically several hours, while monitoring the reaction progress by a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, the reaction is cooled, and the pH is carefully adjusted with a base to neutralize the acid and precipitate the product.
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The crude Cupreidine is collected by filtration, washed, and then purified, usually by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
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The identity and purity of the synthesized Cupreidine are confirmed by spectroscopic methods (NMR, MS) and melting point analysis.
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Application in Asymmetric Catalysis: Michael Addition
Cupreidine is an effective organocatalyst for various asymmetric reactions, including the Michael addition.
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Reaction Principle: Cupreidine catalyzes the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor) in an enantioselective manner. The bifunctional nature of Cupreidine allows it to activate both the nucleophile (via the basic quinuclidine nitrogen) and the electrophile (via hydrogen bonding with the 6'-OH group).
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General Procedure for a Cupreidine-Catalyzed Michael Addition:
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The Michael acceptor and the Cupreidine catalyst (typically 1-10 mol%) are dissolved in a suitable anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
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The mixture is stirred at a specific temperature (which can range from ambient to low temperatures to enhance enantioselectivity).
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The Michael donor is added to the reaction mixture, often slowly via a syringe pump to control the reaction rate and selectivity.
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The reaction is monitored by TLC or HPLC until the starting material is consumed.
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Upon completion, the reaction mixture is typically quenched and then worked up by washing with aqueous solutions to remove the catalyst and any byproducts.
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The organic layer is dried, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica (B1680970) gel.
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The yield, diastereomeric ratio, and enantiomeric excess of the product are determined by NMR spectroscopy and chiral HPLC analysis, respectively.
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Conclusion
The chemical structure of Cupreidine, with its distinct quinoline and quinuclidine moieties and well-defined stereochemistry, underpins its utility as a powerful tool in modern organic synthesis. Its role as a bifunctional organocatalyst makes it a valuable asset for the stereoselective synthesis of complex molecules, which is of paramount importance in the development of new pharmaceuticals and fine chemicals. A thorough understanding of its structure, properties, and stereochemical relationships is essential for researchers and scientists working to harness its full potential.
